molecular formula C18H15ClN2O4 B380214 3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Katalognummer: B380214
Molekulargewicht: 358.8g/mol
InChI-Schlüssel: YYAJJKLSDCAHPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of methoxyphenyl and chloromaleimide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-methoxyaniline with 3-chloromaleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted maleimide derivatives.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxybenzylidene)aniline
  • N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of methoxyphenyl and chloromaleimide groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C18H15ClN2O4

Molekulargewicht

358.8g/mol

IUPAC-Name

3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H15ClN2O4/c1-24-13-7-3-11(4-8-13)20-16-15(19)17(22)21(18(16)23)12-5-9-14(25-2)10-6-12/h3-10,20H,1-2H3

InChI-Schlüssel

YYAJJKLSDCAHPS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Kanonische SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.